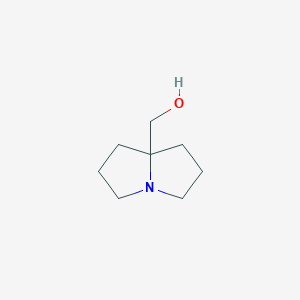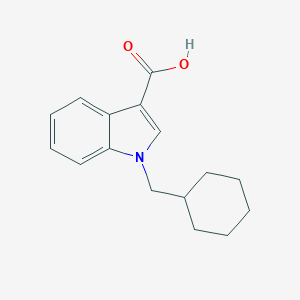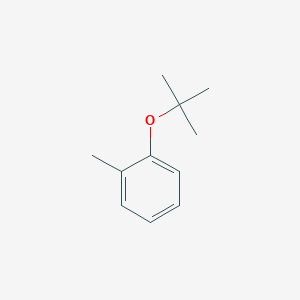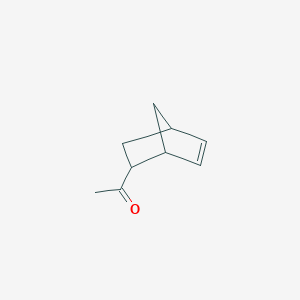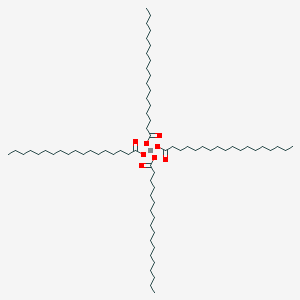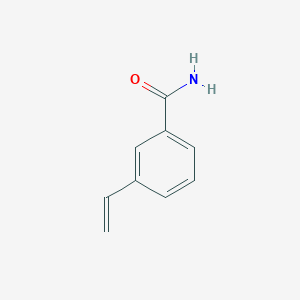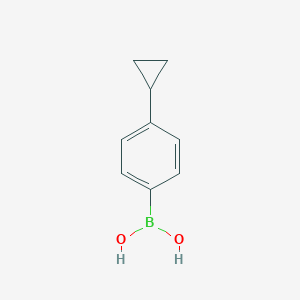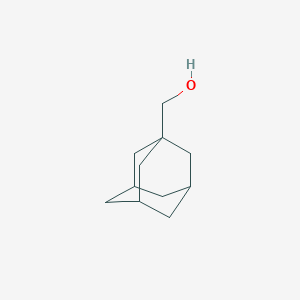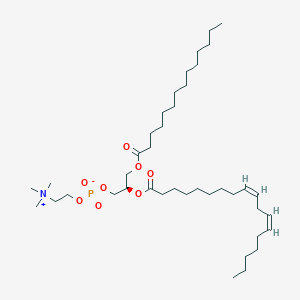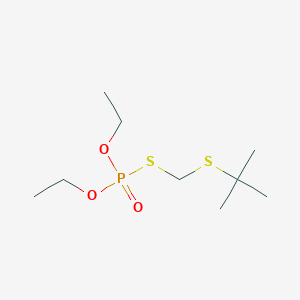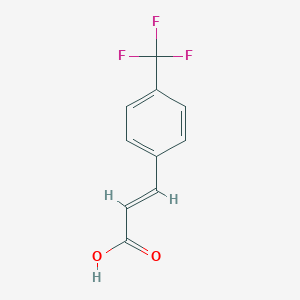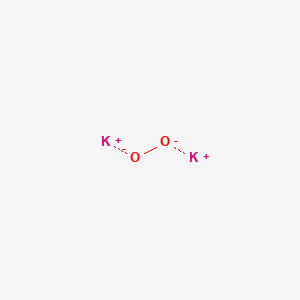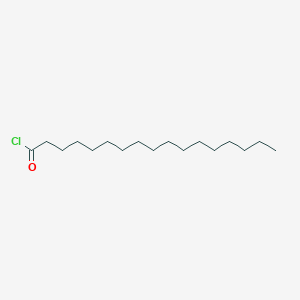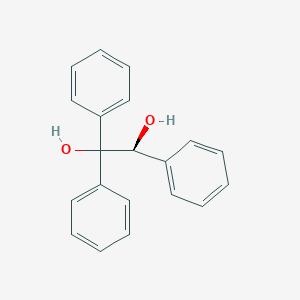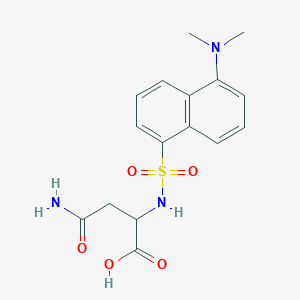
Dansyl asparagine
Descripción general
Descripción
Dansyl asparagine is a derivative of the amino acid asparagine that is modified with a dansyl group, which is a dimethylaminonaphthalenesulfonyl moiety. This modification is often used in biochemical applications to enhance detection and analysis due to the fluorescent properties of the dansyl group. Dansyl asparagine has been utilized in various studies, including the development of methods for distinguishing between aspartic acid and asparagine in sequence analysis , and as a selective probe for detecting chromium (III) ions in aqueous solutions .
Synthesis Analysis
The synthesis of dansyl-l-asparagine (Dasn) is not detailed in the provided papers, but it is mentioned that it has been successfully synthesized and used as a fluorescence probe . The synthesis likely involves the conjugation of the dansyl group to the asparagine molecule, which would enable it to exhibit the desired fluorescent properties for analytical applications.
Molecular Structure Analysis
The molecular structure of dansyl asparagine is characterized by the presence of the dansyl group attached to the asparagine amino acid. The dansyl group is known to affect the electronic properties of the molecule, which is crucial for its function as a fluorescent probe. The detailed structures of dansyl glyco-asparagines, which are derivatives of dansyl asparagine, have been identified using high-resolution 1H nuclear magnetic resonance (NMR) spectroscopy . These studies provide insights into the molecular structure and how it may influence the interaction with other molecules, such as metal ions.
Chemical Reactions Analysis
Dansyl asparagine has been shown to exhibit specific selectivity for chromium (III) ions, with a "turn-on" fluorescence and UV-vis absorption ratiometric dual-responses . The interaction between dansyl asparagine and Cr3+ ions involves protonation of the dimethylamino group and deprotonation of the sulfonamide group, which is facilitated by the coordination of Cr3+ to the dansyl asparagine molecule. This chemical reaction is crucial for the probe's ability to detect Cr3+ ions selectively in aqueous solutions.
Physical and Chemical Properties Analysis
The physical and chemical properties of dansyl asparagine are influenced by the dansyl group, which imparts fluorescent characteristics to the molecule. This makes it particularly useful in analytical chemistry for detecting and quantifying the presence of specific substances. The fluorescence "turn-on" and ratiometric responses of dansyl asparagine to Cr3+ ions indicate that its physical properties change upon interaction with metal ions, which can be exploited for sensing applications . Additionally, the use of dansyl glyco-asparagines in 1H-NMR spectroscopy demonstrates their suitability as derivatives for high-resolution structural analysis, which is a testament to their chemical stability and utility in complex analytical techniques .
Aplicaciones Científicas De Investigación
1. NMR Spectroscopic Analysis
Dansyl glyco-asparagines, derivatives from hen egg white glycoproteins, have been utilized in NMR spectroscopic analysis. This method, involving high-resolution nuclear magnetic resonance (NMR) spectroscopy, is a powerful technique for studying the micro-heterogeneity of sugar chains in glycoproteins (H. Halbeek et al., 1985).
2. HPLC-UV Method for Free Asparagine in Grains
Dansyl derivatization has been applied in an HPLC-UV method to determine free asparagine in grains, a precursor of acrylamide. This method is effective and validated in several laboratories, highlighting the utility of dansyl asparagine in food analysis (Toshiaki Yokozeki et al., 2018).
3. Glycopeptide Linkage Analysis
A method using the dansyl group has been developed for detecting the glycopeptide linkage in glycoproteins. This approach is crucial for understanding the structure of glycoproteins and has been successfully applied to ribonuclease B glycopeptide and ovalbumin (T. Plummer et al., 1968).
4. Chromium (III) Ion-Selective Probe
Dansyl-asparagine has been synthesized as a fluorescence probe, showing specific selectivity for Cr3+ ions in aqueous solutions. This development underscores the potential of dansyl asparagine in environmental monitoring and analytical chemistry (Li-jun Ma et al., 2013).
5. Inhibitor of Plant Asparagine Synthetase
Dansyl asparagine has been studied in the context of plant physiology, particularly in the inhibition of plant asparagine synthetase. This enzyme plays a critical role in nitrogen mobilization in plants, and understanding its inhibitors can have agricultural implications (J. Romagni et al., 2000).
6. Monitoring Serum Amino Acid Levels
An HPLC method based on dansyl chloride derivatization has been developed to determine L-asparagine and other amino acids in serum samples. This method is particularly relevant in monitoring the effects of certain treatments like L-asparaginase in leukemia (C. Woodward et al., 1988).
7. Metabolic Vulnerability in Sarcoma
Dansyl asparagine plays a role in revealing metabolic vulnerabilities in sarcomas. Studies indicate that sarcoma cells depend on asparagine, highlighting a potential therapeutic avenue (S. Hettmer et al., 2015).
8. Fast Atom Bombardment Mass Spectrometry
Dansyl-asparagine is used as an internal standard in quantitative analysis using fast atom bombardment mass spectrometry. This application is significant in biological and chemical analysis (C. Beckner et al., 1984).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-amino-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c1-19(2)13-7-3-6-11-10(13)5-4-8-14(11)25(23,24)18-12(16(21)22)9-15(17)20/h3-8,12,18H,9H2,1-2H3,(H2,17,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBOEWHGZIFPKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80911428 | |
| Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-4-iminohomoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80911428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dansyl asparagine | |
CAS RN |
1100-23-8 | |
| Record name | Dansyl asparagine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001100238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-4-iminohomoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80911428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2-[[5-(dimethylamino)-1-naphthyl]sulphonyl]-L-asparagine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.867 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



